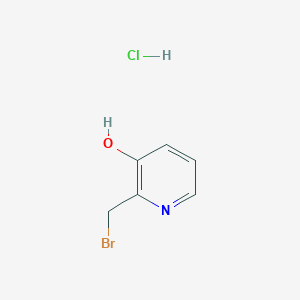
2-(1-Fluorocyclopropyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Fluorocyclopropyl)-4-pyridinecarboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a fluorinated cyclopropyl group attached to a pyridine ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Stille cross-coupling reaction, which uses a bench-stable (1-fluorocyclopropyl)tin reagent . This reaction is performed under mild conditions and is compatible with a variety of functional groups .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often preferred due to their efficiency and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
2-(1-Fluorocyclopropyl)-4-pyridinecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the fluorinated cyclopropyl group or the pyridine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the cyclopropyl group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-(1-Fluorocyclopropyl)-4-pyridinecarboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Fluorocyclopropyl)-4-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorinated cyclopropyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors, thereby modulating its biological activity . The pyridine ring can also participate in various interactions, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
1-Fluorocyclopropane-1-carboxylic acid: This compound shares the fluorinated cyclopropyl group but lacks the pyridine ring, resulting in different chemical and biological properties.
Fluoroquinolones: These compounds contain fluorine atoms and are used as antibacterial agents.
Uniqueness
2-(1-Fluorocyclopropyl)-4-pyridinecarboxylic acid is unique due to the combination of the fluorinated cyclopropyl group and the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H8FNO2 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
2-(1-fluorocyclopropyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H8FNO2/c10-9(2-3-9)7-5-6(8(12)13)1-4-11-7/h1,4-5H,2-3H2,(H,12,13) |
InChI Key |
DRHUMESNIXWFOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


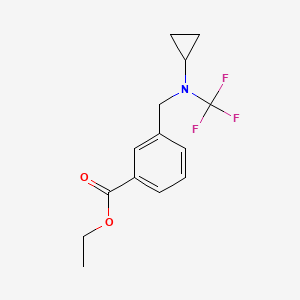
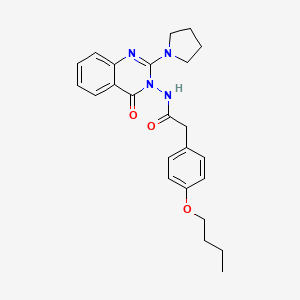
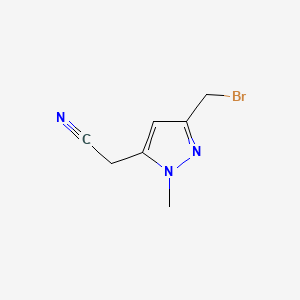
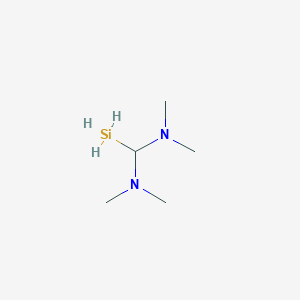
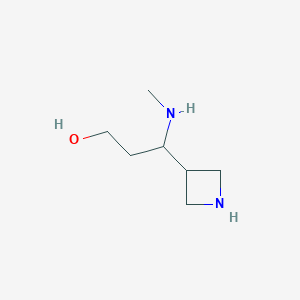
![8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one](/img/structure/B13946182.png)

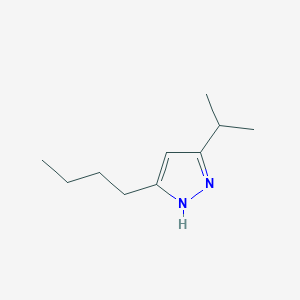
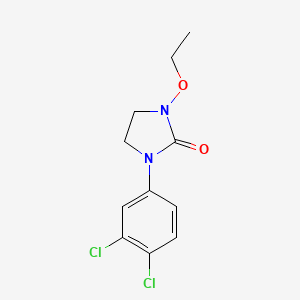

![2-Butylbicyclo[2.2.1]heptane](/img/structure/B13946222.png)

![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)
